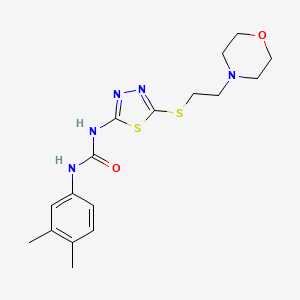![molecular formula C9H12N2O2 B2561410 6,7-dihidro-5H-pirrolo[1,2-a]imidazol-2-carboxilato de etilo CAS No. 67286-70-8](/img/structure/B2561410.png)
6,7-dihidro-5H-pirrolo[1,2-a]imidazol-2-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with an imidazole ring, making it a unique scaffold for drug discovery and development.
Aplicaciones Científicas De Investigación
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Mode of Action
It is suggested that the compound might interact with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is part of the pyrrolopyrazine family, which has been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Result of Action
Given the potential biological activities associated with the pyrrolopyrazine family, it is plausible that this compound could have significant effects at the molecular and cellular levels
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action
Análisis Bioquímico
Biochemical Properties
It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .
Cellular Effects
Preliminary studies suggest that it may have anti-necroptotic activity in both human and mouse cellular assays .
Molecular Mechanism
It is known that the compound exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 2-8°C and is stable when sealed in dry conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate typically involves the cyclization of N-substituted pyrroles with appropriate reagents. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its quality for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the ethyl ester.
Comparación Con Compuestos Similares
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrrolo[1,2-b][1,2,4]triazole derivatives: Investigated as necroptosis inhibitors with potential therapeutic applications.
The uniqueness of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-6-11-5-3-4-8(11)10-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHCFKOGRVRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-1-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2561329.png)
![3-(4-chlorophenyl)-N-(3-ethoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2561331.png)




![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2561339.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-nitrobenzamide](/img/structure/B2561340.png)



![N,N-diethyl-2-{3-[2-oxo-2-(piperidin-1-yl)ethanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2561348.png)

